molecular formula C14H13NO B15358636 2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one

2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one

Cat. No.: B15358636
M. Wt: 211.26 g/mol
InChI Key: ULYCKOZPJHYQAO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is a quinoline derivative with a cyclopropyl group attached to the ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Knoevenagel Condensation: This method involves the condensation of 2-cyclopropylquinoline-3-carbaldehyde with malonic acid derivatives under basic conditions.

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-cyclopropylquinoline-3-boronic acid with an appropriate halide in the presence of a palladium catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

  • Substitution: Hydrochloric acid, sodium hydroxide, dimethylformamide.

Major Products Formed:

  • Oxidation: Quinoline-3-carboxylic acid derivatives.

  • Reduction: Cyclopropyl-quinoline-3-ol derivatives.

  • Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

  • Biology: Investigated for its antimicrobial and antifungal properties.

  • Medicine: Explored for its anticancer and anti-inflammatory activities.

  • Industry: Employed in the development of fluorescent materials and organic semiconductors.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

  • Anticancer Activity: It may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

  • Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial Activity: It may disrupt bacterial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is unique due to its cyclopropyl group, which enhances its biological activity compared to other quinoline derivatives. Similar compounds include:

  • 2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylacrylaldehyde

These compounds share structural similarities but differ in their substituents and biological activities.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-cyclopropyl-1-quinolin-3-ylethanone

InChI

InChI=1S/C14H13NO/c16-14(7-10-5-6-10)12-8-11-3-1-2-4-13(11)15-9-12/h1-4,8-10H,5-7H2

InChI Key

ULYCKOZPJHYQAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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